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Compound Name: CH5138303

Cat. No.: B1668562

For Researchers, Scientists, and Drug Development Professionals

Core Summary

CH5138303 is a potent and orally bioavailable small molecule inhibitor of Heat Shock Protein
90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client
proteins involved in cancer cell growth, proliferation, and survival. By binding to the N-terminal
ATP-binding pocket of Hsp90, CH5138303 disrupts the Hsp90 chaperone cycle, leading to the
proteasomal degradation of its client proteins. This targeted degradation of oncoproteins
simultaneously disrupts multiple critical signaling pathways, including the PI3K/AKT/mTOR and
RAF/MEK/ERK pathways, resulting in potent anti-proliferative and anti-tumor activity.

Mechanism of Action

CH5138303 acts as a competitive inhibitor of ATP at the N-terminal domain of Hsp90. This
inhibition prevents the conformational changes required for the proper folding and stabilization
of Hsp90 client proteins. Consequently, these misfolded or unstable client proteins are targeted
for degradation by the ubiquitin-proteasome system. Many of these client proteins are key
drivers of oncogenesis, making Hsp90 an attractive target for cancer therapy.

Signaling Pathways Affected by CH5138303

The inhibition of Hsp90 by CH5138303 leads to the degradation of a wide array of client
proteins, thereby impacting multiple signaling cascades that are frequently dysregulated in
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cancer.

PIBK/AKT/ImTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.
Key components of this pathway, including the serine/threonine kinase AKT, are Hsp90 client
proteins. Inhibition of Hsp90 by CH5138303 is expected to lead to the degradation of AKT,
thereby inhibiting downstream signaling and promoting apoptosis.
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Figure 1: CH5138303 action on the PISK/AKT/mTOR pathway.

RAF/MEK/ERK Pathway
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The RAF/MEK/ERK (or MAPK) pathway is another critical signaling cascade that regulates cell
proliferation and differentiation. The RAF family of serine/threonine kinases, particularly C-RAF,
are well-characterized Hsp90 client proteins. By inducing the degradation of RAF, CH5138303

can effectively block this signaling pathway, leading to cell cycle arrest and inhibition of tumor

growth.
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Figure 2: CH5138303 action on the RAF/MEK/ERK pathway.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data for CH5138303 based on preclinical

studies.

Table 1: In Vitro Binding Affinity and Anti-proliferative Activity

Parameter Target Value Cell Line(s) Reference
Binding Affinity 0.48 nM - 0.52
Hsp90a Cell-free [1][2]
(Kd) nm
HCT116
IC50 Cell Proliferation 98 nM (Colorectal [1]
Cancer)
_ _ NCI-N87 (Gastric
IC50 Cell Proliferation 66 nM [1]
Cancer)
Table 2: In Vivo Anti-tumor Efficacy
] Dosage and ]
Animal e Efficacy
Tumor Type  Administrat . Result Reference
Model . Endpoint
ion
Human NCI-
Tumor
) N87 Gastric 50 mg/kg, Potent anti-
Mice Growth ] [1]
Cancer p.o. o tumor efficacy
Inhibition
Xenograft

Detailed Experimental Protocols
In Vitro Hsp90a Binding Assay (Surface Plasmon

Resonance)
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» Objective: To determine the binding affinity (Kd) of CH5138303 to Hsp90a.
 Instrumentation: Biacore2000.
e Method:

o Biotinylated N-terminal Hsp90a (amino acids 9-236) is coupled to a streptavidin-coated
sensor chip to a density of approximately 2000 resonance units (RU).

o Measurements are performed at 25°C with a flow rate of 30 yL/min.

o The running buffer consists of 50 mM Tris-based saline (pH 7.6), 0.005% Tween20, and
1% DMSO.

o Various concentrations of CH5138303 are flowed over the sensor chip, and the
association and dissociation rates are measured to calculate the Kd value.[1]

In Vitro Cell Proliferation Assay

o Objective: To determine the 50% inhibitory concentration (IC50) of CH5138303 on cancer
cell lines.

e Cell Lines: HCT116 (colorectal cancer) and NCI-N87 (gastric cancer).
» Method:

o Cells are cultured according to the supplier's instructions.

o Cells are suspended in medium and seeded into 96-well plates.

o Solutions containing various concentrations of CH5138303 (up to ~10 uM) are added to
the wells.

o The cells are incubated for 4 days at 37°C in a 5% CO2 atmosphere.
o After the incubation period, Cell Counting Kit-8 (CCK-8) solution is added to each well.

o Absorbance at 450 nm is measured using a microplate reader.
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o Antiproliferative activity is calculated using the formula: (1 - T/C) x 100%, where T is the
absorbance of drug-treated cells and C is the absorbance of untreated control cells.

o The IC50 values are calculated from the dose-response curves.[1]
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Figure 3: Workflow for the in vitro cell proliferation assay.
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In Vivo Xenograft Model

o Objective: To evaluate the anti-tumor efficacy of CH5138303 in a living organism.
e Animal Model: Mice with human NCI-N87 gastric cancer xenografts.
e Method:
o Human NCI-N87 gastric cancer cells are implanted into mice to establish tumors.

o Once tumors reach a specified size, mice are randomized into treatment and control
groups.

o CH5138303 is administered orally (p.o.) at a dose of 50 mg/kg.

o Tumor growth is monitored over time and compared between the treated and control
groups to assess anti-tumor efficacy.[1]
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Figure 4: Workflow for the in vivo xenograft study.

Conclusion
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CH5138303 demonstrates a compelling pharmacodynamic profile as a potent and selective
Hsp90 inhibitor. Its ability to disrupt key oncogenic signaling pathways through the degradation
of Hsp90 client proteins translates to significant anti-proliferative activity in vitro and anti-tumor
efficacy in vivo. The detailed methodologies provided herein offer a framework for the
continued investigation and development of this and other Hsp90-targeting therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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